

A Comparative Guide to Computed and Experimental Properties of 1,3-Heptadiene

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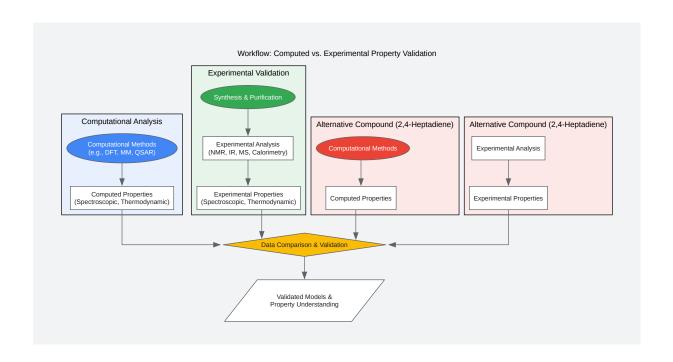
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of computationally predicted and experimentally validated properties of **1,3-heptadiene**, with a comparative look at its isomer, 2,4-heptadiene.

This guide provides a detailed comparison of computed and experimental data for **1,3-heptadiene**, a volatile organic compound with applications in chemical synthesis. To offer a broader context for its properties, a parallel comparison with the isomeric 2,4-heptadiene is included. The information presented herein is intended to support researchers in validating computational models and in the design and development of new chemical entities.

Workflow for Property Validation

The following diagram illustrates the general workflow for comparing computed and experimentally determined molecular properties.





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A flowchart illustrating the comparison of computed and experimental data.

Physicochemical and Thermodynamic Properties

A comparison of key physicochemical and thermodynamic properties for **1,3-heptadiene** and 2,4-heptadiene is presented below. Computed values are sourced from established chemical



databases and prediction software, while experimental data are derived from peer-reviewed literature and public data repositories.

Property	1,3-Heptadiene (Computed)	1,3-Heptadiene (Experimental)	2,4-Heptadiene (Computed)	2,4-Heptadiene (Experimental)
Molecular Weight	96.17 g/mol [1]	96.1702 g/mol [2]	96.17 g/mol [3]	96.1702 g/mol [4]
Boiling Point	376.50 ± 3.00 K	Not Available	Not Available	102-103 °C (approx. 375-376 K)[5]
Enthalpy of Vaporization (ΔHvap)	30.46 kJ/mol	Not Available	Not Available	Not Available
Enthalpy of Formation (gas, ΔfH°gas)	54.84 kJ/mol	Not Available	Not Available	Not Available
Standard Gibbs Free Energy of Formation (ΔfG°)	176.12 kJ/mol	Not Available	Not Available	Not Available
Kovats Retention Index (non-polar column)	Not Available	682[1][6]	Not Available	750[3][4]
LogP (Octanol/Water Partition Coefficient)	2.529	Not Available	2.7[3][7]	Not Available

Spectroscopic Data Comparison

Spectroscopic techniques are fundamental for the structural elucidation of organic molecules. Below is a summary of available computed and experimental spectroscopic data for **1,3-heptadiene** and its isomer.



Nuclear Magnetic Resonance (NMR) Spectroscopy

Compound	Spectrum	Data Source	Details
1,3-Heptadiene	13C NMR	PubChem[1]	Specific experimental conditions such as solvent and field strength are not provided.
2,4-Heptadiene	13C NMR	PubChem[3]	Specific experimental conditions such as solvent and field strength are not provided.

Infrared (IR) Spectroscopy

Compound	Spectrum Type	Data Source	Details
1,3-Heptadiene	Vapor Phase IR	PubChem[1]	Specific instrumental parameters are not detailed.
2,4-Heptadiene	Vapor Phase IR	PubChem[3]	Specific instrumental parameters are not detailed.

Mass Spectrometry (MS)

Compound	Technique	Data Source	Details
1,3-Heptadiene	Gas Chromatography- Mass Spectrometry (GC-MS)	PubChem[1]	Specific GC and MS conditions are not provided.
2,4-Heptadiene	Gas Chromatography- Mass Spectrometry (GC-MS)	PubChem[3]	Specific GC and MS conditions are not provided.



Experimental Protocols

While specific experimental conditions for the spectra of **1,3-heptadiene** and 2,4-heptadiene are not readily available in the public domain, the following sections outline generalized protocols for the techniques used to acquire such data for volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Volatile Liquids

- Sample Preparation: A small quantity of the volatile liquid (typically a few milligrams) is
 dissolved in a deuterated solvent (e.g., CDCl3, C6D6) within an NMR tube. Tetramethylsilane
 (TMS) is often added as an internal standard for chemical shift referencing.
- Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
- Data Acquisition: For 13C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum to single lines for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, which can be significant for 13C due to its low natural abundance.
- Data Processing: The raw data (Free Induction Decay FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy of Volatile Liquids (Vapor Phase)

- Sample Preparation: A few microliters of the volatile liquid are injected into a heated gas cell
 with IR-transparent windows (e.g., KBr, NaCl). The cell is then heated to ensure the sample
 is in the vapor phase.
- Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer is used.
- Background Spectrum: A spectrum of the empty, heated gas cell is recorded as a background.
- Sample Spectrum: The IR beam is passed through the gas cell containing the vaporized sample, and the resulting interferogram is recorded.



 Data Processing: The background spectrum is subtracted from the sample spectrum, and the result is Fourier transformed to yield the final IR spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) of Volatile Compounds

- Sample Preparation: A dilute solution of the heptadiene isomer is prepared in a volatile solvent (e.g., hexane, dichloromethane).
- Instrumentation: A gas chromatograph coupled to a mass spectrometer is used. The GC is equipped with a capillary column suitable for separating volatile, non-polar compounds (e.g., a DB-5 or similar).
- GC Separation: A small volume of the sample solution is injected into the heated GC inlet.
 The oven temperature is programmed to ramp up, allowing for the separation of different components based on their boiling points and interactions with the column's stationary phase.
- Mass Spectrometry: As components elute from the GC column, they enter the mass spectrometer's ion source (typically electron ionization for volatile compounds). The molecules are fragmented, and the resulting ions are separated by their mass-to-charge ratio, generating a mass spectrum for each component.
- Data Analysis: The retention time from the chromatogram aids in identifying the compound, while the mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for confirmation.

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